

"1H-1,2,4-Triazole-3-carboxylic acid" molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1H-1,2,4-Triazole-3-carboxylic acid**

Cat. No.: **B135625**

[Get Quote](#)

An In-depth Technical Guide on **1H-1,2,4-Triazole-3-carboxylic acid**

This technical guide provides comprehensive information on **1H-1,2,4-Triazole-3-carboxylic acid**, a key heterocyclic compound utilized in pharmaceutical and agrochemical research. It serves as a vital intermediate in the synthesis of various bioactive molecules, most notably the antiviral drug Ribavirin.^{[1][2]} This document details its fundamental chemical properties, a representative synthesis protocol, and a visual workflow for its preparation, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

1H-1,2,4-Triazole-3-carboxylic acid is a white to pale brown powder.^[3] Its key identifiers and physicochemical properties are summarized below for easy reference.

Property	Value	Reference
Molecular Formula	C ₃ H ₃ N ₃ O ₂	[4][5]
Molecular Weight	113.07 g/mol	[4][6]
CAS Number	4928-87-4	[4][5]
Physical Form	Solid	
Melting Point	132-136 °C	[3]
InChI Key	LJVQHXICFCZRJN- UHFFFAOYSA-N	
SMILES	OC(=O)c1nc[nH]n1	

Experimental Protocol: Synthesis

The following protocol describes a method for the synthesis of **1H-1,2,4-Triazole-3-carboxylic acid** from 5-mercaptop-**1H-1,2,4-triazole-3-carboxylic acid** via oxidative desulfurization.[7] This method avoids potentially hazardous intermediates like diazonium salts.[7]

Materials:


- 5-mercaptop-**1H-1,2,4-triazole-3-carboxylic acid**
- Ethyl acetate
- Acetic acid
- 30% Hydrogen peroxide (H₂O₂)
- Ice bath
- Stirring apparatus
- Thin-Layer Chromatography (TLC) equipment
- Rotary evaporator

Procedure:

- Dissolution: Dissolve 2.5 g of 5-mercaptop-**1H-1,2,4-triazole-3-carboxylic acid** in a mixed solvent solution containing 30 mL of ethyl acetate and 25 mL of acetic acid.[7]
- Cooling: Cool the resulting solution to 0°C using an ice bath.[7]
- Oxidation: While stirring, slowly add 3.8 g of 30% hydrogen peroxide dropwise to the cooled solution. It is critical to maintain the reaction temperature between 0°C and 5°C during the addition.[7]
- Reaction Monitoring: Allow the reaction to proceed for 2 hours. Monitor the conversion of the starting material by Thin-Layer Chromatography (TLC).[7]
- Product Isolation: Once the reaction is complete (as indicated by TLC), concentrate the solution under reduced pressure at 40°C using a rotary evaporator to obtain the crude product.[7]
- Yield: This protocol is reported to yield approximately 1.3 g of crude **1H-1,2,4-Triazole-3-carboxylic acid**, corresponding to a 66% yield.[7]

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the synthesis of **1H-1,2,4-Triazole-3-carboxylic acid** from its 5-mercaptop precursor.

[Click to download full resolution via product page](#)

Caption: A flowchart of the oxidative desulfurization process.

Applications in Drug Development

1H-1,2,4-Triazole-3-carboxylic acid is a foundational scaffold in medicinal chemistry. Its primary importance lies in its role as a precursor to Ribavirin, a broad-spectrum antiviral agent. [1][2] Furthermore, derivatives of this triazole core are actively investigated for a range of therapeutic applications. Research has shown that modified structures possess potential as:

- Anticancer agents: Certain derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines.[8][9]
- Anti-inflammatory agents: By modifying the core structure, researchers have developed derivatives that exhibit inhibitory activity against enzymes like COX-2.[2][10]
- FAK inhibitors: Specific 5-pyridinyl-1,2,4-triazole carboxylic acid derivatives have shown potent antiproliferative activity by inhibiting Focal Adhesion Kinase (FAK).[11]

The chemical tractability of the triazole ring and its carboxylic acid functional group allows for diverse structural modifications, making it a valuable starting point for the discovery of novel therapeutic agents.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1H-1,2,4-Triazole-3-carboxylic acid | 4928-87-4 [chemicalbook.com]
- 2. bocsci.com [bocsci.com]
- 3. nbino.com [nbino.com]
- 4. 1H-1,2,4-Triazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 1H-1,2,4-triazole-3-carboxylic acid | C3H3N3O2 | CID 295900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-1,2,3-Triazole-4-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. CN103145632B - Preparation method of 1H-1,2,4-triazole-3-methyl formate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- To cite this document: BenchChem. ["1H-1,2,4-Triazole-3-carboxylic acid" molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b135625#1h-1-2-4-triazole-3-carboxylic-acid-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com